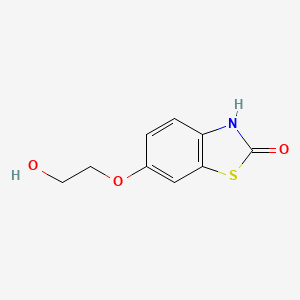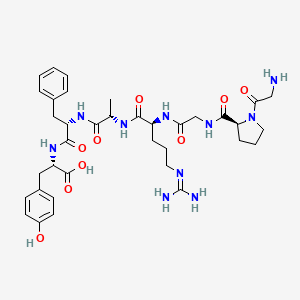![molecular formula C16H18NO3PS B12550240 Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate CAS No. 672302-94-2](/img/structure/B12550240.png)
Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and two alkoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a naphthyl-substituted halomethyl thiocyanate under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the halomethyl thiocyanate, resulting in the formation of the desired phosphonate product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. The purification of the final product is typically achieved through techniques like distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to other functional groups, such as amines or thiols.
Substitution: The phosphonate ester can participate in substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines or thiols. Substitution reactions can result in a variety of phosphonate derivatives with different functional groups.
Applications De Recherche Scientifique
Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate ester can form strong bonds with metal ions or other electrophilic centers, while the thiocyanate group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or other biological targets, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [(naphthalen-2-yl)(cyano)methyl]phosphonate: Similar structure but with a cyano group instead of a thiocyanate group.
Diethyl [(naphthalen-2-yl)(methyl)phosphonate: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
Diethyl [(phenyl)(thiocyanato)methyl]phosphonate: Contains a phenyl group instead of a naphthalene ring, affecting its chemical properties and reactivity.
Uniqueness
Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate is unique due to the presence of both a naphthalene ring and a thiocyanate group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
672302-94-2 |
|---|---|
Formule moléculaire |
C16H18NO3PS |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
[diethoxyphosphoryl(naphthalen-2-yl)methyl] thiocyanate |
InChI |
InChI=1S/C16H18NO3PS/c1-3-19-21(18,20-4-2)16(22-12-17)15-10-9-13-7-5-6-8-14(13)11-15/h5-11,16H,3-4H2,1-2H3 |
Clé InChI |
MGFNSIQHFVWKAN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC2=CC=CC=C2C=C1)SC#N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)





![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)




![Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-](/img/structure/B12550243.png)

